molecular formula C9H16O2 B2876908 rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol CAS No. 1116615-01-0

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol

Cat. No.: B2876908
CAS No.: 1116615-01-0
M. Wt: 156.225
InChI Key: QAKBGCPVNOIYAO-UBGVJBJISA-N
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Description

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol is a bicyclic alcohol derivative featuring a fully saturated benzofuran core (octahydro-1-benzofuran) with a hydroxymethyl (-CH₂OH) substituent at the 2-position. The compound is racemic (rac), indicating a 1:1 mixture of enantiomers due to the stereochemistry at the 3aR and 7aS positions. This structure combines the rigidity of the fused cyclohexane-tetrahydrofuran system with the polar hydroxymethyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-10H,1-6H2/t7-,8?,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKBGCPVNOIYAO-UBGVJBJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

A widely used method involves the reduction of a ketone intermediate using sodium borohydride (NaBH₄). In a representative procedure, a ketone (e.g., [(3aR,7aS)-octahydro-1-benzofuran-2-yl]ketone) is treated with NaBH₄ in acetic acid, forming the corresponding alcohol with improved diastereoselectivity. For example, source reports a 72% yield and 16:1 diastereomeric ratio when NaBH₄ is used in acetic acid, where in situ formation of sodium triacetoxyborohydride enhances chelation control.

Reaction Conditions :

  • Substrate: 660 mg ketone
  • Reagent: NaBH₄ (17.7 mmol) in acetic acid (10 mL)
  • Temperature: Room temperature
  • Workup: Extraction with dichloromethane/methanol, column chromatography

This method avoids racemization by minimizing basic conditions, making it suitable for acid-sensitive intermediates.

Catalytic Hydrogenation

Asymmetric hydrogenation using ruthenium complexes, as described in source, can be adapted for racemic synthesis. A ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]) facilitates hydrogenation of α,β-unsaturated ketones to alcohols. While source focuses on enantioselective synthesis, omitting chiral ligands yields racemic products.

Typical Protocol :

  • Catalyst: RuCl₂(PPh₃)₃ (0.01 mol%)
  • Pressure: 50 bar H₂
  • Solvent: N,N-Dimethylformamide (DMF)
  • Yield: ~85% (estimated from analogous reactions)

Cyclization Strategies for Benzofuran Core Formation

Cation-Olefin Cyclization

Source details a cation-olefin cyclization using trifluoromethanesulfonic acid (TfOH) to construct bicyclic frameworks. γ-Hydroxy-α,β-unsaturated ketones undergo acid-catalyzed cyclization to form benzofuran derivatives. For this compound, this method involves:

  • Swern Oxidation : Conversion of a diol to a γ-hydroxy-α,β-unsaturated ketone.
  • Cyclization : Treatment with TfOH (4.4 µL, 0.050 mmol) at 50°C induces ring closure.
  • Lactone Formation : Intermediate lactones (e.g., compound 7 in) are methanolized to yield hydroxymethyl groups.

Optimization Note : Lowering the reaction temperature to 0°C improves selectivity for smaller rings.

Acid-Catalyzed Lactone Ring Opening

Methanolysis of lactone intermediates (e.g., compound 7 in) with potassium carbonate in methanol provides the hydroxymethyl group. This step is critical for functionalizing the benzofuran core:

Procedure :

  • Substrate: 74.0 mg lactone
  • Reagent: K₂CO₃ (0.660 mmol) in methanol (1.1 mL)
  • Yield: 69.6% after column chromatography

Hydrogenation to Achieve the Octahydro Structure

Heterogeneous Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of dihydrobenzofuran precursors to octahydro derivatives. Source highlights the role of Pd loadings (4–7 ppm) in maintaining activity while minimizing costs. For racemic synthesis:

Conditions :

  • Catalyst: 10% Pd/C (26 mg, 0.012 mmol)
  • Solvent: Methanol (0.5 mL)
  • Atmosphere: H₂ gas
  • Yield: 94% (analogous to compound 15 in)

Homogeneous Hydrogenation with Ruthenium Complexes

Ru complexes, such as [RuCl₂(benzene)]₂, enable selective hydrogenation of fused rings. Source reports hydrogenation of dihydrobenzofurans using Ru catalysts with dmf ligands, though adaptations for racemic mixtures require neutral conditions.

Stereochemical Considerations and Racemization Control

The racemic nature of the target compound necessitates avoiding chiral auxiliaries or enantioselective catalysts. Key strategies include:

  • Non-Chiral Solvents : Use of DMF or acetic acid instead of optically active solvents.
  • Thermal Control : Heating intermediates above 50°C to accelerate racemization.
  • Neutral Workup : Quenching reactions with aqueous NaHCO₃ instead of strong acids/bases.

Data Tables for Comparative Analysis

Table 1: Reduction Methods for Ketone Intermediates

Method Reagent Solvent Yield (%) Diastereomeric Ratio
NaBH₄/AcOH Sodium borohydride Acetic acid 72 16:1
Catalytic H₂ RuCl₂(PPh₃)₃ DMF 85 1:1 (racemic)

Table 2: Cyclization Conditions and Outcomes

Cyclization Type Acid Catalyst Temperature (°C) Product Yield (%)
Cation-olefin TfOH 50 89.9
Lactone methanolysis K₂CO₃ 25 69.6

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of chlorinated derivatives.

Scientific Research Applications

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

a. Propenyl-Substituted Analogs The compound [(1S,3S,3aR,7aS)-3-(Prop-2-en-1-yl)-octahydro-2-benzofuran-1-yl]methanol () shares the octahydrobenzofuran scaffold but replaces the hydroxymethyl group with a propenyl (-CH₂CH=CH₂) substituent. This modification introduces alkene functionality, enhancing reactivity for further derivatization (e.g., oxidation to aldehydes via Dess-Martin reagent, as demonstrated in ).

b. Benzyl and Amino Derivatives rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine () and rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one () diverge in ring systems (isoindole vs. benzofuran) but retain the octahydro framework. These differences influence solubility and interaction with biological targets, such as enzymes or receptors .

Functional Group Differences

a. Carboxylic Acid Analog
rac-(1R,3aR,7aS)-octahydro-2-benzofuran-1-carboxylic acid () replaces the hydroxymethyl group with a carboxylic acid (-COOH). This substitution increases acidity (pKa ~4-5) and introduces hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor for amide coupling. The molecular formula (C₉H₁₄O₃) differs from the hydroxymethyl derivative (C₉H₁₆O₂), with a higher oxygen content and lower hydrogen count .

b. Acetyloxy Derivatives
Cyclitol derivatives like rel-(3aS,4S,5S,6S,7R,7aS)-4,6,7-Tris(acetyloxy)-1-oxooctahydro-2-benzofuran-5-yl acetate () feature multiple acetylated hydroxyl groups. These compounds exhibit increased lipophilicity and metabolic stability compared to the hydroxymethyl analog, which may favor passive membrane permeability .

Ring System Modifications

a. Isoindole and Quinolizine Systems rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid () incorporates a quinolizine core, a nitrogen-containing bicyclic system. This structural variation introduces basicity and conformational flexibility, contrasting with the oxygen-rich benzofuran system. Such differences impact binding affinity in alkaloid-like biological targets .

b. Methanobenzofuro[3,2-e]isoquinoline Derivatives Compounds like [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-...] () fuse the benzofuran with isoquinoline, creating a polycyclic framework.

Table 1: Key Structural Attributes of Selected Analogs

Compound Core Structure Substituent(s) Functional Group(s) Molecular Formula Reference
Target Compound Octahydro-1-benzofuran 2-hydroxymethyl -CH₂OH C₉H₁₆O₂
Propenyl Derivative Octahydro-2-benzofuran 1-methanol, 3-propenyl -CH₂OH, -CH₂CH=CH₂ C₁₁H₁₈O₂
Carboxylic Acid Analog Octahydro-2-benzofuran 1-carboxylic acid -COOH C₉H₁₄O₃
Benzyl-Isoindol-5-amine Octahydro-1H-isoindol 2-benzyl, 5-amine -C₆H₅CH₂, -NH₂ C₁₃H₁₉N
Methanobenzofuroisoquinoline (Oripavine) Methanobenzofuroisoquinoline Multiple substituents -OAc, -NMe C₂₄H₂₈NO₄

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